Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, a morpholine ring, and an imidazolidinone core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include ethyl propiolate, 4-fluoroaniline, and cinnamaldehyde . The reaction conditions often involve the use of solvents such as dichloroethane and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous synthesis of the compound, reducing the need for batch processing and improving overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and morpholine ring are believed to play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-4-fluorobenzene: A fluorobenzene derivative with applications in polymerization and surface modification.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl:
Uniqueness
Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H29FN4O5S |
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Molecular Weight |
528.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-fluorophenyl)-3-(2-morpholin-4-ylethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H29FN4O5S/c1-2-36-25(34)18-3-7-20(8-4-18)28-23(32)17-22-24(33)31(21-9-5-19(27)6-10-21)26(37)30(22)12-11-29-13-15-35-16-14-29/h3-10,22H,2,11-17H2,1H3,(H,28,32) |
InChI Key |
LYAHOZWLUCWSBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCN3CCOCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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